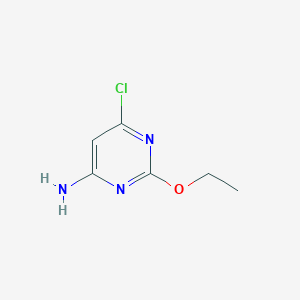

6-Chloro-2-Ethoxypyrimidin-4-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Research

The pyrimidine ring is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). gsconlinepress.comresearchgate.netnih.gov This fundamental biological role has long inspired chemists to explore the vast chemical space of pyrimidine derivatives. researchgate.net The inherent physicochemical properties of the pyrimidine nucleus make it a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents. gsconlinepress.com

Pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comresearchgate.netorientjchem.org For instance, numerous pyrimidine-based compounds function as antimetabolites in cancer chemotherapy, structurally mimicking endogenous substrates to disrupt cellular processes. researchgate.net The versatility of the pyrimidine ring allows for substitutions at various positions, greatly influencing its biological and pharmacological properties. nih.gov This has led to its incorporation into a diverse range of clinically significant molecules, from vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) to synthetic drugs such as barbiturates. gsconlinepress.comresearchgate.net The continuous exploration of pyrimidine chemistry is driven by the quest for novel compounds with enhanced efficacy and specificity for various biological targets. researchgate.netnih.gov

Overview of Halogenated and Alkoxy-Substituted Pyrimidines in Synthetic Endeavors

Within the vast family of pyrimidine derivatives, those bearing halogen and alkoxy substituents are of particular importance in synthetic organic chemistry. Halogenated pyrimidines are highly valuable intermediates, with the halogen atom serving as a versatile handle for a variety of chemical transformations. rsc.orgnih.gov The presence of a halogen, such as chlorine, activates the pyrimidine ring towards nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. nih.gov This reactivity is crucial for the construction of more complex molecular architectures. For example, chlorinated pyrimidines are key precursors in the synthesis of various biologically active compounds, including fungicides, pesticides, and pharmaceuticals. google.com The synthesis of chlorinated pyrimidines itself can be achieved through various methods, including the reaction of hydroxypyrimidines with reagents like phosphoryl chloride. google.com

Alkoxy-substituted pyrimidines also play a significant role in synthetic strategies. The alkoxy group can influence the electronic properties of the pyrimidine ring and can be a target for chemical modification. acs.org The synthesis of alkoxy-substituted pyrimidines can be achieved through methods such as the reaction of chloropyrimidines with alkoxides. nih.gov The combination of both halogen and alkoxy substituents on a pyrimidine ring, as seen in 6-Chloro-2-Ethoxypyrimidin-4-amine, creates a molecule with distinct reactivity at different positions, making it a valuable building block for synthesizing a diverse array of target molecules. For instance, the chlorine atom can be selectively displaced by a nucleophile, while the ethoxy group can be retained or modified in subsequent steps. This differential reactivity is a powerful tool for synthetic chemists.

The specific compound, 6-Chloro-2-Ethoxypyrimidin-4-amine, possesses the characteristic features of both a halogenated and an alkoxy-substituted pyrimidine. Its molecular structure and properties make it a subject of interest for further synthetic exploration and application.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVIIVRIYYSARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718279 | |

| Record name | 6-Chloro-2-ethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-56-4 | |

| Record name | 6-Chloro-2-ethoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3286-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-ethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Ethoxypyrimidin 4 Amine

Established Synthetic Pathways to Pyrimidine (B1678525) Amines and Ethers

The traditional synthesis of substituted pyrimidines like 6-Chloro-2-Ethoxypyrimidin-4-amine often relies on a series of well-established reactions. These methods typically involve the construction of the pyrimidine core followed by the sequential introduction of the chloro, ethoxy, and amine functionalities.

Nucleophilic Aromatic Substitution Strategies for Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyrimidine rings. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, especially at the C2, C4, and C6 positions. wikipedia.orgresearchgate.net Halogenated pyrimidines are particularly useful substrates for SNAr reactions, where the halogen acts as a good leaving group.

In the context of synthesizing 6-Chloro-2-Ethoxypyrimidin-4-amine, a di- or tri-halogenated pyrimidine could serve as a starting material. The regioselectivity of the substitution is a critical factor. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.comresearchgate.net This differential reactivity allows for a controlled, stepwise introduction of different substituents. For instance, reacting a 2,4,6-trichloropyrimidine (B138864) with a stoichiometric amount of sodium ethoxide could preferentially lead to substitution at the C4 or C6 position. Subsequent reaction with ammonia (B1221849) or an amine source would then introduce the amino group. The conditions for these reactions, such as temperature and solvent, are crucial in controlling the outcome and minimizing side products. researchgate.net

Amination Reactions in Pyrimidine Synthesis

The introduction of an amino group onto the pyrimidine ring is a key step in the synthesis of 6-Chloro-2-Ethoxypyrimidin-4-amine. This is typically achieved through the amination of a halopyrimidine. oup.comnih.gov The reaction involves the displacement of a halide (usually chloride) by an amine nucleophile.

Several methods for the amination of pyrimidines have been developed. A common approach involves reacting the corresponding chloropyrimidine with ammonia or an appropriate amine in a suitable solvent, sometimes under pressure and at elevated temperatures. oup.com Acid catalysis can also be employed to facilitate the amination of chloropyrimidines, particularly with less reactive anilines. preprints.org The choice of the amine and reaction conditions can influence the rate and efficiency of the reaction. For the synthesis of a primary amine like in 6-Chloro-2-Ethoxypyrimidin-4-amine, aqueous or alcoholic ammonia is often used.

A new method for the synthesis of 4-amino-pyrimidine nucleosides has been developed, which involves the conversion of uridines into quaternary-ammonium intermediates, followed by amination with aqueous ammonia. oup.com This highlights the ongoing efforts to develop more efficient and expedient amination procedures.

Ethoxylation Approaches in Pyrimidine Derivatization

The introduction of an ethoxy group onto the pyrimidine ring is another crucial transformation. This is typically accomplished through a nucleophilic substitution reaction where an ethoxide ion displaces a suitable leaving group, most commonly a halogen, on the pyrimidine ring. wikipedia.org

The reaction is generally carried out by treating a chloropyrimidine derivative with sodium ethoxide in ethanol (B145695). The reactivity of the chloro positions on the pyrimidine ring dictates the site of ethoxylation. As mentioned earlier, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. stackexchange.com Therefore, starting with a precursor like 2,4,6-trichloropyrimidine, a controlled reaction with sodium ethoxide could lead to the formation of a chloro-ethoxypyrimidine intermediate, which can then be further functionalized. Industrial ethoxylation of alcohols is a well-established process, typically carried out at elevated temperatures and pressures with a catalyst like potassium hydroxide. wikipedia.org

Novel and Advanced Synthetic Approaches for 6-Chloro-2-Ethoxypyrimidin-4-amine

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of complex molecules like 6-Chloro-2-Ethoxypyrimidin-4-amine.

Catalyst-Mediated Reactions for Pyrimidine Ring Construction and Modification

Transition-metal catalyzed reactions have become increasingly important in the synthesis of pyrimidines. nih.gov These methods offer advantages in terms of efficiency, selectivity, and the ability to form carbon-carbon and carbon-heteroatom bonds under milder conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to introduce various substituents onto the pyrimidine ring. biomedpharmajournal.org

While direct catalyst-mediated synthesis of 6-Chloro-2-Ethoxypyrimidin-4-amine is not extensively documented, the principles can be applied. For example, a catalyst could be used to selectively activate a specific C-H or C-X bond on the pyrimidine ring for subsequent functionalization. acs.orgresearchgate.net Zinc-catalyzed synthesis of substituted pyrimidines has also been reported, demonstrating the utility of different metal catalysts in this area. researchgate.net The development of site-selective C-H amination of pyrimidines represents a significant advancement, offering a more direct route to aminopyrimidines without the need for pre-functionalized substrates. acs.orgresearchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of Substituted Pyrimidinamines

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.combenthamdirect.com This includes the use of safer solvents, catalysts, and reaction conditions.

Optimization of Reaction Conditions and Yields in 6-Chloro-2-Ethoxypyrimidin-4-amine Synthesis

The synthesis of 6-Chloro-2-Ethoxypyrimidin-4-amine is a critical process in the production of various chemical intermediates. Achieving optimal reaction conditions is paramount for maximizing yield and purity while ensuring economic viability and process safety. Research in this area focuses on several key parameters, including temperature, reaction time, solvent, and the choice of base.

A common synthetic route to 6-Chloro-2-Ethoxypyrimidin-4-amine involves the reaction of a dichlorinated pyrimidine precursor with ammonia in an appropriate solvent. The optimization of this process is crucial for an efficient and selective reaction.

Effect of Reaction Temperature and Time:

The temperature at which the amination reaction is conducted significantly influences both the reaction rate and the formation of byproducts. Similarly, the reaction time is a critical factor that needs to be optimized to ensure complete conversion of the starting material without promoting side reactions.

Detailed studies on similar pyrimidine systems have shown that a temperature range of 70-110°C is often employed for the amination of chloropyrimidines. For instance, in the preparation of 2,4-diamino-6-chloropyrimidine, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride is carried out at temperatures between 90-110°C for several hours to achieve high yields. atlantis-press.com

Influence of Solvent and Base:

The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Common solvents for such reactions include alcohols, such as ethanol, and aprotic polar solvents like N,N-dimethylformamide (DMF). The presence of a suitable base is also critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

For example, in the synthesis of related aminopyrimidine derivatives, various bases and solvent systems have been investigated to optimize the yield. The use of potassium carbonate as a base in a mixture of DMF and water has been reported for coupling reactions of pyrimidine derivatives. nih.gov

Research Findings on Yield Optimization:

The following interactive data table summarizes typical reaction parameters and yields for the synthesis of a closely related compound, 2,4-diamino-6-chloropyrimidine, which can serve as a reference for the optimization of 6-Chloro-2-Ethoxypyrimidin-4-amine synthesis.

Table 1: Illustrative Reaction Parameters for the Synthesis of a Related Chloropyrimidine

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4-diamino-6-hydroxypyrimidine | POCl₃ | None | 105 | 6 | 77.1 |

| 2 | 2,4-diamino-6-hydroxypyrimidine | POCl₃ | None | 105 | 6 | 82.0 |

| 3 | 2,4-diamino-6-hydroxypyrimidine | POCl₃ | None | 105 | 6 | 75.0 |

This table is illustrative and based on the synthesis of a related compound, 2,4-diamino-6-chloropyrimidine, as detailed in patent CN113754592A. atlantis-press.com The data highlights the variability in yield with slight modifications in the work-up procedure.

Further research and process development are necessary to establish a comprehensive understanding of the optimal reaction conditions for the synthesis of 6-Chloro-2-Ethoxypyrimidin-4-amine and to generate specific data tables for this particular compound.

Chemical Transformations and Derivatization Strategies of 6 Chloro 2 Ethoxypyrimidin 4 Amine

Reactivity of the Chloro Substituent in 6-Chloro-2-Ethoxypyrimidin-4-amine

The chlorine atom at the 6-position of the pyrimidine (B1678525) ring is a key site for synthetic modifications. Its electron-withdrawing nature, coupled with the inherent π-deficient character of the pyrimidine ring, renders this position susceptible to various transformations. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on the Pyrimidine Core

The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl halide with an organoboron reagent. libretexts.orgyoutube.com In the context of 6-chloro-2-ethoxypyrimidin-4-amine, a Suzuki-Miyaura coupling would involve the reaction of the chlorinated pyrimidine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. youtube.com This transformation is valuable for introducing aryl or heteroaryl substituents at the 6-position, significantly increasing the molecular complexity. The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. wikipedia.orglibretexts.org The Buchwald-Hartwig amination of 6-chloro-2-ethoxypyrimidin-4-amine allows for the introduction of a wide range of primary and secondary amines at the 6-position. wikipedia.orgyoutube.com The catalytic cycle is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligands is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrimidines

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-chloropurine, sodium tetraarylborate | Palladium catalyst | 6-arylpurine researchgate.net |

| Suzuki-Miyaura Coupling | 4-amino-2-chloro-5-nitropyrimidine, arylboronic acids | Pd catalyst with 1,1'-bis(di-tert-butylphosphino)ferrocene | 4-amino-2-aryl-5-nitropyrimidine researchgate.net |

| Buchwald-Hartwig Amination | Aryl halides, primary/secondary amines | Palladium catalyst with strong base (e.g., NaOt-Bu) | Aromatic amines youtube.com |

| Buchwald-Hartwig Amination | 6-bromo-2-chloroquinoline, cyclic amines | Palladium catalyst, lithium bis(trimethylsilyl)amide | 6-(cyclic amino)-2-aminoquinoline nih.gov |

Further Nucleophilic Substitutions at the Halogenated Position

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. wikipedia.orglibretexts.org The chlorine atom can be displaced by a variety of nucleophiles. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the ring enhances the rate of this reaction. libretexts.orgyoutube.com For instance, amines can act as nucleophiles, leading to the formation of substituted aminopyrimidines. youtube.com This method provides an alternative to palladium-catalyzed amination for the introduction of amino groups.

Modifications of the Amino Group in 6-Chloro-2-Ethoxypyrimidin-4-amine

The primary amino group at the 4-position offers another site for derivatization, allowing for the introduction of various functional groups and the extension of the molecular scaffold.

Acylation and Alkylation Reactions of the Amine Moiety

The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a straightforward way to introduce a variety of acyl groups. Similarly, the amino group can be alkylated using alkyl halides or other alkylating agents. For example, the alkylation of the related compound 2-amino-6-chloropurine (B14584) with allyl-protected bromohydrins has been reported to yield both N7 and N9 alkylated products. nih.gov

Formation of Schiff Bases and Related Imines

The primary amino group of 6-chloro-2-ethoxypyrimidin-4-amine can react with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond. wikipedia.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgyoutube.com The formation of Schiff bases can be catalyzed by acids. scirp.org These imine derivatives can serve as versatile intermediates for further transformations or as ligands for metal complexes. wikipedia.orgresearchgate.net

Table 2: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product Type |

|---|---|---|

| 4,4'-oxydianiline | o-vanillin | Schiff base wikipedia.org |

| 6,6'-diformyl-2,2'-bipyridyl | Thiosemicarbazide | Schiff base scirp.org |

| 2-aminobenzamide | furan-2-carboxaldehyde | Schiff base ligand nih.gov |

Transformations of the Ethoxy Group in 6-Chloro-2-Ethoxypyrimidin-4-amine

The ethoxy group at the 2-position is generally the most stable of the three substituents. Transformations involving this group are less common and typically require more forcing conditions. However, in certain contexts, the ethoxy group can be cleaved or transformed. For example, in related pyrimidine systems, activation of the oxygen of a ketone-like group through phosphorylation or adenylation can facilitate nucleophilic attack and displacement. umich.edu While direct transformation of the ethoxy group in 6-chloro-2-ethoxypyrimidin-4-amine is not widely reported, analogous reactions on other pyrimidine derivatives suggest that under specific conditions, it could potentially be a site for modification.

Cleavage and Exchange Reactions of Ether Linkages

The ether linkage at the 2-position of 6-Chloro-2-Ethoxypyrimidin-4-amine is susceptible to cleavage under acidic conditions, a common reaction for alkyl aryl ethers. This reaction involves the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group, facilitating its departure as ethanol (B145695). The resulting carbocationic intermediate at the C2 position is then attacked by a nucleophile present in the reaction medium.

Furthermore, the 2-ethoxy group can be displaced by other nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C2 position towards nucleophilic attack. This allows for the direct replacement of the ethoxy group with other functionalities, such as amines or other alkoxides, providing a direct route to a variety of 2-substituted pyrimidine derivatives.

A significant transformation is the hydrolysis of the 2-ethoxy group to yield 6-chloro-4-aminopyrimidin-2(1H)-one. This conversion is typically achieved by heating the substrate in the presence of an acid, such as hydrobromic acid or hydrochloric acid. This reaction proceeds through the protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent loss of ethanol.

The following table summarizes the key transformation of the ether linkage in a related compound, providing insight into the expected reactivity of 6-Chloro-2-Ethoxypyrimidin-4-amine.

Table 1: Transformation of 2-Alkoxypyrimidine Derivatives

| Starting Material | Reagent/Conditions | Product | Yield (%) |

| 2-Amino-4-chloro-6-methyl-pyrimidine | 3-Pyridineboronic acid, Dichlorobis(triphenyl-phosphine)Pd(II), Na2CO3, Acetonitrile (B52724)/water (1:1), 78 °C, 7 h | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | Not Specified |

It is important to note that while the above example illustrates a substitution at the chloro position, the general principles of activating the pyrimidine ring for nucleophilic attack are relevant. The reactivity of the 2-ethoxy group is an area of interest for creating diverse chemical libraries based on the 6-Chloro-2-Ethoxypyrimidin-4-amine scaffold.

Structure Activity Relationship Sar and Structural Modification Studies Centered on 6 Chloro 2 Ethoxypyrimidin 4 Amine Analogs

Design Principles for Pyrimidine-Based Chemical Libraries

The design and construction of pyrimidine-based chemical libraries are guided by several key principles aimed at maximizing structural diversity and biological relevance. A primary consideration is the strategic selection of a core pyrimidine (B1678525) scaffold that allows for the introduction of a variety of substituents at multiple positions. nih.govnih.gov The 2,4,6-trisubstituted pyrimidine framework, for instance, is a versatile starting point for generating extensive libraries through sequential displacement of reactive groups, such as chloride atoms, via nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions. nih.gov

Another critical design principle is the choice of building blocks. To ensure broad coverage of chemical space, a diverse set of reagents with varied electronic and steric properties is employed. rsc.org Chemoinformatic tools are often utilized to select building blocks that enhance the diversity and drug-likeness of the resulting library, while removing undesirable substructures. rsc.org The synthetic strategy itself is a cornerstone of library design. Split-and-pool combinatorial synthesis is a powerful technique that enables the rapid generation of millions of unique compounds. nih.gov Furthermore, the incorporation of DNA-encoded library (DEL) technology has revolutionized the field by allowing for the creation and screening of libraries containing billions of members, significantly accelerating the identification of bioactive compounds. nih.gov

The desired biological application also heavily influences library design. For example, in the development of α-helix mimetics, a monomer-based approach can be employed to synthesize trispyrimidonamides with a high degree of structural diversity, allowing for the mimicry of various amino acid side chains. uni-duesseldorf.de Ultimately, the goal is to create a library of compounds with a wide range of physicochemical properties to increase the probability of identifying potent and selective modulators of biological targets. nih.govrsc.org

Impact of Substituent Variation on Biological Activity and Target Interactions

The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. The strategic modification of functional groups on the pyrimidine ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org This subsection will examine the specific roles of the chlorine, ethoxy, and amino groups, which are characteristic of 6-Chloro-2-Ethoxypyrimidin-4-amine, in modulating biological activity and target interactions.

The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry to enhance its therapeutic potential. eurochlor.orgnih.gov The chlorine substituent can influence a compound's bioactivity through several mechanisms. Its electron-withdrawing nature can alter the electronic distribution within the pyrimidine ring, thereby affecting its interaction with target proteins. researchgate.net This can lead to modified binding affinities and, consequently, altered biological responses.

The following table summarizes the impact of chlorine substitution on the biological activity of various pyrimidine analogs:

| Parent Compound | Chlorinated Analog | Observed Effect of Chlorination | Potential Mechanism |

| 2-Aminopyrimidine (B69317) | 5-Chloro-2-aminopyrimidine | Increased antibacterial activity | Altered electronic properties, enhanced membrane permeability |

| Pyrimidine-based kinase inhibitor | Chloro-substituted derivative | Improved potency and selectivity | Steric hindrance preventing off-target binding, halogen bonding interactions |

| Antiviral pyrimidine nucleoside | 5-Chlorouracil | Enhanced antiviral efficacy | Altered metabolic stability, modified interaction with viral enzymes |

This table is a representative summary based on general principles of medicinal chemistry and may not reflect specific experimental data for these exact compounds.

The ethoxy group at the 2-position of the pyrimidine ring can significantly impact a molecule's interaction with its biological target. This group can act as a hydrogen bond acceptor through its oxygen atom, forming crucial interactions with hydrogen bond donors on the protein surface. These hydrogen bonds can contribute significantly to the binding affinity and selectivity of the compound.

The metabolic stability of a compound can also be influenced by the presence of an ethoxy group. While it can be susceptible to O-dealkylation by cytochrome P450 enzymes, its presence can also shield other parts of the molecule from metabolic attack, thereby prolonging its duration of action.

The amino group at the 4-position of the pyrimidine ring is a key determinant of biological activity in a vast number of pyrimidine-containing drugs. This group can act as both a hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with the target protein. These interactions are often critical for high-affinity binding and are a recurring motif in the binding of pyrimidine-based inhibitors to enzymes such as kinases.

The basicity of the amino group can also be important for its biological function. At physiological pH, the amino group can be protonated, allowing it to form ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site. This can provide a strong anchoring point for the molecule.

Furthermore, the amino group serves as a versatile synthetic handle for further structural modifications. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties. The following table illustrates the importance of the amino group in the activity of various pyrimidine derivatives:

| Compound Class | Role of the Amino Group | Example of Interaction |

| Kinase Inhibitors | Hydrogen bonding with the hinge region of the kinase domain | Forms a bidentate hydrogen bond with the backbone of the hinge region |

| Dihydrofolate Reductase Inhibitors | Mimics the pteridine ring of the natural substrate, folic acid | Forms hydrogen bonds with key residues in the active site |

| Antiviral Agents | Participates in base pairing with nucleic acids | Forms Watson-Crick-like hydrogen bonds with target viral RNA or DNA |

This table provides generalized examples of the role of the amino group in different classes of pyrimidine-containing drugs.

Conformational Analysis and Stereochemical Considerations in Pyrimidinamine Derivatives

The three-dimensional conformation of pyrimidinamine derivatives plays a pivotal role in their biological activity. The relative orientation of the substituents on the pyrimidine ring can dictate how the molecule fits into the binding site of its target protein. Conformational analysis, through techniques such as X-ray crystallography and NMR spectroscopy, provides valuable insights into the preferred spatial arrangement of these molecules in both solid and solution states. uni-duesseldorf.denih.gov

For instance, studies on trispyrimidonamides have revealed that these molecules can adopt conformations that mimic the i, i+4, and i+7 side-chain orientations of an α-helix, a critical recognition motif in many protein-protein interactions. uni-duesseldorf.de The flexibility of certain linkers and the steric bulk of substituents can lead to the existence of multiple low-energy conformations, and the biologically active conformation may not necessarily be the most stable one in solution.

Stereochemistry is another critical factor, particularly when chiral centers are present in the substituents. The biological activity of enantiomers can differ significantly, with one enantiomer often being much more potent than the other. This highlights the importance of stereoselective synthesis and the characterization of the absolute configuration of chiral pyrimidinamine derivatives. In the development of cholecystokinin-A receptor antagonists based on a perhydropyrido[1,2-c]pyrimidine skeleton, highly strict stereochemical requirements for binding and selectivity were observed. nih.gov The specific stereoisomer with a 4a,5-trans disposition was found to be essential for potent and selective antagonism. nih.gov These findings underscore the necessity of considering both the conformational preferences and the stereochemistry of pyrimidinamine derivatives in the design of new therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms of 6 Chloro 2 Ethoxypyrimidin 4 Amine and Its Derivatives

Broad-Spectrum Biological Activity Profiles of Pyrimidine (B1678525) Compounds

Pyrimidine derivatives are recognized for their extensive range of biological effects, which has made them a privileged structure in medicinal chemistry. orientjchem.orgresearchgate.net The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its interaction with biological macromolecules, such as enzymes and receptors, leading to a variety of therapeutic applications. nih.gov Research has demonstrated that these compounds possess potent activities, including antimicrobial, anticancer, and anti-inflammatory effects. orientjchem.orgnih.gov

Antimicrobial Efficacy and Mechanisms of Action

Substituted pyrimidines have emerged as a significant class of antimicrobial agents, with research demonstrating efficacy against a range of pathogens, including multidrug-resistant strains. nih.gov

Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound structurally related to 6-Chloro-2-Ethoxypyrimidin-4-amine, have been synthesized and tested for antimicrobial activity. biomedpharmajournal.orgresearchgate.net In one study, specific derivatives showed sensitivity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus saprophyticus, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. biomedpharmajournal.orgresearchgate.net Another study investigated 6-Chloro-2,4-diamino pyrimidine and reported its activity against various bacterial and fungal species, including S. aureus, E. coli, Bacillus cereus, Aspergillus niger, and Candida albicans. researchgate.net

The mechanism of action for some pyrimidine derivatives has been elucidated. A series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives demonstrated potent antibacterial activity against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VREs), with MIC values reported as low as 2 mg/mL. thepharmajournal.com The antibacterial action of these compounds is attributed to the effective inhibition of FtsZ (filamenting temperature-sensitive mutant Z) polymerization and its associated GTPase activity. rsc.org FtsZ is a crucial protein in bacterial cell division, and its inhibition ultimately leads to a bactericidal effect. rsc.org

| Derivative Class | Target Organism(s) | Observed Activity/MIC | Proposed Mechanism of Action | Source |

|---|---|---|---|---|

| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Derivatives | S. aureus, S. saprophyticus, E. coli, K. pneumoniae | Select derivatives showed sensitivity against tested strains. | Not specified | biomedpharmajournal.org, researchgate.net |

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, B. cereus, A. niger, C. albicans | Demonstrated activity against various bacteria and fungi. | Not specified | researchgate.net |

| 2,4-Disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | MIC values of 2 mg/mL, stronger than methicillin (B1676495) and vancomycin. | Inhibition of FtsZ polymerization and GTPase activity. | rsc.org, thepharmajournal.com |

Anticancer Potential and Related Cellular Pathways

The pyrimidine framework is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative properties. thepharmajournal.com The mechanism often involves the disruption of nucleic acid synthesis or the modulation of key signaling pathways in cancer cells. For example, the anticancer drug 5-fluorouracil, a pyrimidine analog, functions by inhibiting thymidylate synthetase, an enzyme critical for DNA synthesis. youtube.com

Research on pyrimidine derivatives has identified compounds with significant cytotoxic activity against various human cancer cell lines. For instance, novel pyrazole-fused pyrimidine derivatives have been tested against human colon (HT29), liver (HepG2), and breast adenocarcinoma (MCF-7) tumor cell lines, with some compounds showing notable activity. thepharmajournal.com Similarly, certain quinazoline (B50416) and pyrido[2,3-d]pyrimidine (B1209978) derivatives displayed high potency against MCF-7 breast cancer cells. thepharmajournal.com

The cellular pathways targeted by these compounds can involve the inhibition of kinases or interference with DNA integrity. The anticancer drug methotrexate (B535133) inhibits dihydrofolate reductase, disrupting the pyrimidine biosynthesis pathway and thereby halting DNA replication in cancer cells. youtube.com

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov Their mechanism of action is often associated with the inhibition of key enzymes and mediators involved in the inflammatory cascade. nih.govrsc.org

Several studies have shown that pyrimidine-based compounds can act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammation and pain. nih.govnih.gov By inhibiting COX-2, these derivatives reduce the production of prostaglandins, which are crucial inflammatory mediators. nih.gov Certain pyrimidine derivatives have shown high selectivity towards COX-2, which could lead to anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Beyond COX inhibition, the anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress other inflammatory mediators like nitric oxide (NO) and nuclear factor-κB (NF-κB). nih.govrsc.org

In addition to anti-inflammatory effects, various pyrimidine derivatives have been screened for analgesic activity. nih.govglobalresearchonline.net In studies using acetic acid-induced writhing and hot plate tests, which measure peripheral and central analgesic activity respectively, specific synthesized pyrimidines showed significant pain-relieving effects. nih.govglobalresearchonline.net For example, compounds designated C18a, C20, C21b, and C22 were identified as having the most significant analgesic effects among a series of newly synthesized moieties. nih.gov Another study identified a derivative, NA-10, as a potent central and peripheral analgesic. globalresearchonline.net

Modulation of Enzyme Activities and Receptor Interactions

The structural versatility of the pyrimidine scaffold allows it to interact with and modulate a wide range of enzymes and receptors, forming the basis of its diverse biological activities. nih.govresearchgate.net

Extensive research has demonstrated that novel synthesized pyrimidine derivatives can effectively inhibit various metabolic enzymes. researchgate.netnih.gov These include human carbonic anhydrase isoenzymes I and II (hCA I, hCA II), which are implicated in conditions like glaucoma and epilepsy. researchgate.netnih.gov Additionally, significant inhibitory activity has been reported against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.netacs.org Other metabolic enzymes inhibited by pyrimidine derivatives include α-glycosidase and aldose reductase (AR), which are relevant to diabetes management. researchgate.netnih.gov

Furthermore, pyrimidine derivatives have been identified as potent inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov Some piperidine (B6355638) pyrimidine acrylamide (B121943) hybrids showed particularly strong LOX inhibition, with IC50 values as low as 1.1 μM. nih.gov As discussed previously, pyrimidines are also well-documented inhibitors of cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory profile. nih.govwjarr.com

| Enzyme Target | Derivative Class | Reported Inhibition (IC50 / Ki) | Therapeutic Relevance | Source |

|---|---|---|---|---|

| Carbonic Anhydrase (hCA I & II) | Novel Pyrimidine Derivatives | Ki: 18.21 - 144.62 nM | Glaucoma, Epilepsy | researchgate.net, nih.gov |

| Acetylcholinesterase (AChE) | Novel Pyrimidine Derivatives | Ki: 33.15 - 52.98 nM | Alzheimer's Disease | researchgate.net, nih.gov |

| Butyrylcholinesterase (BChE) | Novel Pyrimidine Derivatives | Ki: 31.96 - 69.57 nM | Alzheimer's Disease | researchgate.net, nih.gov |

| α-Glycosidase | Novel Pyrimidine Derivatives | Ki: 17.37 - 253.88 nM | Diabetes | researchgate.net, nih.gov |

| Lipoxygenase (LOX) | Piperidine Pyrimidine Acrylamides | IC50: 1.1 μM - 10.7 μM | Inflammation | nih.gov |

| Cyclooxygenase-2 (COX-2) | Various Pyrimidine Derivatives | High selectivity and potent inhibition reported. | Inflammation, Pain | nih.gov, wjarr.com |

Mechanistic Insights into Pyrimidine-Target Interactions

Understanding the interactions between pyrimidine derivatives and their biological targets at a molecular level is crucial for rational drug design. Computational techniques like molecular docking are invaluable tools for predicting binding modes and affinities, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking and Binding Affinity Predictions

Molecular docking studies have been widely employed to elucidate the binding interactions of pyrimidine derivatives with various protein targets. These studies often correlate well with experimental biological activity.

For example, docking analyses of pyrimidine derivatives into the active site of cyclooxygenase enzymes revealed that they can bind in the same reactive areas as non-steroidal anti-inflammatory drugs (NSAIDs). wjarr.com Certain derivatives were predicted to be selective COX-2 inhibitors, with calculated binding stability scores superior to that of ibuprofen (B1674241). wjarr.com Similarly, docking studies of potent pyrimidine-based lipoxygenase inhibitors helped to rationalize their high experimental activity by showing favorable binding interactions within the enzyme's active site. nih.gov

In the context of anticancer activity, docking has been used to predict the binding of pyrimidine derivatives to targets like cyclin-dependent kinase 2 (CDK2) and DNA gyrase. rsc.org These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity, providing a roadmap for future structural optimization. rsc.org

| Protein Target | Pyrimidine Derivative Class | Key Finding / Binding Energy | Source |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Tri-substituted Pyrimidines | More stable complex than with COX-1; higher stability scores than ibuprofen (-8.6 to -9.2 kcal/mol). | wjarr.com |

| Lipoxygenase (LOX) | Piperidine Pyrimidine Acrylamides | Docking results supported the high experimental inhibitory activity. | nih.gov |

| Human Cyclin-Dependent Kinase 2 (CDK2) | Substituted Pyrimidin-2-amines | Compounds with chloro and cyano groups showed maximum binding scores (-7.9 kcal/mol). | rsc.org |

Enzymatic Inhibition Kinetics and Receptor Binding Studies

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Derivatives of this heterocyclic system have been shown to interact with a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs). The nature and position of substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these interactions.

Pyrimidine Derivatives as Enzyme Inhibitors

Research into pyrimidine derivatives has identified their potential as inhibitors of various enzymes, including tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. A study on novel 2,6-diamino-4-chloropyrimidine derivatives demonstrated their inhibitory effects on mushroom tyrosinase. nih.govnih.gov The most potent compounds in this series, 1a and 1d , exhibited IC50 values of 24.68 µM and 24.45 µM, respectively, which were comparable to the standard inhibitor, kojic acid (IC50 = 25.24 µM). nih.govnih.gov Kinetic studies revealed that these compounds act as noncompetitive inhibitors. nih.govnih.gov

Another class of pyrimidine derivatives, 2-aminopyrimidines, has been explored as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in certain cancers. One promising compound from this series, 2n , demonstrated potent enzymatic inhibition with an IC50 value of 2.6 nM. nih.gov

Interactive Table: Tyrosinase Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µM) | Type of Inhibition |

| 1a | 24.68 | Noncompetitive |

| 1d | 24.45 | Noncompetitive |

| Kojic Acid (Reference) | 25.24 | Competitive |

Pyrimidine Derivatives as Receptor Antagonists

The versatility of the pyrimidine scaffold extends to its ability to interact with receptors, particularly GPCRs like the adenosine (B11128) receptors. The A3 adenosine receptor is a target for various pathological conditions. Two regioisomeric series of diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated for their affinity to human adenosine receptors. nih.gov Several of these ligands displayed remarkable affinity for the A3 receptor, with Ki values below 10 nM, and importantly, showed high selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). nih.gov

Furthermore, 2-aminopyrimidine (B69317) derivatives have been identified as highly selective inhibitors of FGFR4. Compound 2n not only showed potent enzymatic inhibition but also bound tightly to the ATP-binding site of the receptor with a dissociation constant (Kd) of 3.3 nM. nih.gov This highlights the potential of the aminopyrimidine core in developing targeted cancer therapies.

Interactive Table: Receptor Binding Affinity of Pyrimidine Derivatives

| Compound/Derivative Series | Target Receptor | Affinity (Ki/Kd) |

| Diaryl 2- or 4-amidopyrimidines | A3 Adenosine Receptor | < 10 nM (Ki) |

| 2n (2-aminopyrimidine derivative) | FGFR4 | 3.3 nM (Kd) |

While the direct investigation of 6-Chloro-2-Ethoxypyrimidin-4-amine in these assays is yet to be reported, the findings from these studies on related pyrimidine structures underscore the significant potential of this chemical class. The presence of the chloro, ethoxy, and amine functionalities on the pyrimidine ring of 6-Chloro-2-Ethoxypyrimidin-4-amine provides a unique chemical space that could be exploited for developing novel enzyme inhibitors or receptor modulators. Further research focusing on the synthesis and biological evaluation of direct derivatives of 6-Chloro-2-Ethoxypyrimidin-4-amine is warranted to fully elucidate their therapeutic potential.

Computational and Theoretical Chemistry Studies of 6 Chloro 2 Ethoxypyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of pyrimidine (B1678525) derivatives. researchgate.net Studies on structurally similar compounds, such as other substituted chloro-amino heterocycles, utilize DFT to describe the relationship between molecular structure and biological activity. researchgate.net

These calculations can predict key molecular properties:

Molecular Geometry: DFT is used to optimize the molecular geometry, predicting bond lengths and angles. For pyrimidine derivatives, these calculations often confirm the planarity of the heterocyclic ring, a feature that is also observed in experimental X-ray crystallography studies of related compounds like 4-Chloro-6-methoxypyrimidin-2-amine and 2-Chloropyrimidin-4-amine. researchgate.netresearchgate.net

Electronic Properties: The distribution of electrons within the molecule is crucial for its interactions. DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net

Reactivity Descriptors: Quantum chemical methods provide insights into chemical reactivity. For instance, calculations of the molecular electrostatic potential can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. Descriptors such as electron density, charge distribution on atoms (especially nitrogen), and dipole moment have been shown to play a vital role in the biological activity and toxicity of related heterocyclic compounds. researchgate.net For example, a higher dipole moment has been correlated with higher toxicity in some series of compounds. researchgate.net

By computing these properties, researchers can screen compounds virtually and predict how structural modifications to the 6-Chloro-2-Ethoxypyrimidin-4-amine scaffold might influence its chemical behavior and potential biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling strategy of significant importance in medicinal chemistry. nih.gov It is founded on the principle that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov For pyrimidinamine derivatives, QSAR models are developed to create mathematical equations that link the chemical structure to a specific biological activity, such as enzyme inhibition. nih.govnih.gov These models provide crucial information for designing new, more potent compounds. nih.gov

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecule's structure and properties.

Descriptor Selection: The descriptors fall into several categories, including physicochemical, topological, and quantum chemical parameters. wisdomlib.org The goal is to select a small subset of non-correlated descriptors that have the most significant influence on the biological activity. nih.gov Studies on pyrimidine derivatives have utilized descriptors related to:

Hydrophobicity: Measures the compound's affinity for nonpolar environments. wisdomlib.org

Electronic Properties: Includes parameters derived from quantum chemical calculations, such as charge on specific atoms. researchgate.net

Topological/Structural Features: Quantify aspects like molecular size, shape, and branching. wisdomlib.org

Model Development: Once descriptors are selected, statistical methods are employed to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the selected descriptors to the biological activity. nih.govmui.ac.ir While straightforward, MLR may not capture complex, non-linear relationships between structure and activity. mui.ac.ir

Artificial Neural Networks (ANN): ANN is a non-linear modeling technique that can often provide more accurate predictions, especially when the relationship between the descriptors and activity is complex. nih.govmui.ac.ir

For instance, in a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, a dataset of 33 compounds was used. nih.govmui.ac.ir After calculating descriptors, a stepwise selection method identified five key descriptors for modeling with both MLR and ANN. nih.govmui.ac.ir The dataset was typically divided into a training set to build the model and a test set to validate it. nih.gov

Table 1: Examples of Descriptor Types Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Quantum-Chemical | Charge on nitrogen atoms, Dipole moment, Electron density | Influences electronic interactions and bond stability. researchgate.net |

| Physicochemical | Hydrophobicity (logP) | Affects how a compound interacts with biological targets. wisdomlib.org |

| Topological | Molecular connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule. wisdomlib.org |

The quality and predictive power of a QSAR model are assessed using several statistical metrics. The model must be rigorously validated to ensure it is robust and can accurately predict the activity of new, untested compounds.

Key Validation Parameters:

Coefficient of Determination (R²): This value indicates how well the model fits the training data, with a value closer to 1.0 signifying a better fit. nih.gov

Root Mean Square Error (RMSE): This measures the average magnitude of the errors in the predictions. A lower RMSE value indicates a better model. nih.gov

Cross-validated R² (Q²): This is a measure of the model's internal predictive ability, often determined using a leave-one-out cross-validation technique. A higher Q² value suggests better predictive power. nih.gov

Model Performance: Comparisons between different modeling techniques often show that non-linear methods can outperform linear ones. In a QSAR study of pyrimidine derivatives targeting VEGFR-2, the ANN model demonstrated superior performance compared to the MLR model. nih.govmui.ac.ir The ANN model yielded a higher R² (0.998 vs. 0.889 for MLR), a lower RMSE, and a higher Q² value. nih.govmui.ac.ir This suggests that the relationship between the structure of these pyrimidine compounds and their biological activity is inherently non-linear and better captured by the ANN approach. mui.ac.ir The ultimate goal is to develop models that can reliably guide the synthesis of new derivatives with enhanced activity. nih.gov

Table 2: Illustrative Performance Metrics for QSAR Models of Pyrimidine Derivatives

| Model Type | R² (Training Set) | Q² (Cross-validation) | RMSE | Conclusion |

|---|---|---|---|---|

| MLR | 0.889 | Lower than ANN | Higher than ANN | Good, but unable to model non-linear relationships. nih.govmui.ac.ir |

| ANN | 0.998 | Higher than MLR | Lower than MLR | Excellent predictive power due to capturing non-linear relationships. nih.govmui.ac.ir |

Data based on a study of furopyrimidine and thienopyrimidine derivatives. nih.govmui.ac.ir

Molecular Dynamics Simulations and Conformational Landscape Analysis

While QSAR models predict activity based on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations have become a standard tool for studying the structure-to-function relationships of macromolecules and their ligands. nih.gov By simulating the movements of atoms in a system (such as a pyrimidine derivative in solution or bound to a protein), MD can explore the compound's conformational landscape, flexibility, and interactions. nih.govnih.gov

In the context of pyrimidinamine derivatives, MD simulations can:

Analyze Conformational Stability: Simulations can reveal the most stable conformations of 6-Chloro-2-Ethoxypyrimidin-4-amine and how its structure fluctuates under physiological conditions. This involves analyzing the trajectory of the simulation to see how bond lengths, angles, and dihedral angles change over time.

Study Ligand-Receptor Interactions: When studying the compound as a potential inhibitor, MD simulations of the ligand-protein complex are crucial. For example, a study on pyrrolopyrimidine derivatives as BTK inhibitors used MD simulations to show that a lead molecule established multiple stable hydrogen bonds with protein residues throughout the simulation, indicating a stable binding mode. nih.gov

Explore the Conformational Landscape: Molecules are not static; they exist as an ensemble of different conformations. nih.gov MD simulations allow researchers to map this "conformational landscape" and identify the most populated and energetically favorable shapes the molecule can adopt. This is critical for understanding how it might fit into a binding pocket of a target enzyme.

These simulations are computationally intensive but provide a level of detail about the dynamic nature of molecular interactions that is unattainable through static modeling or many experimental techniques alone. nih.gov

Advanced Analytical Methodologies for the Characterization and Analysis of 6 Chloro 2 Ethoxypyrimidin 4 Amine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are fundamental in unequivocally determining the molecular structure of 6-Chloro-2-Ethoxypyrimidin-4-amine. Each technique provides unique information that, when combined, offers a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The lone aromatic proton on the pyrimidine (B1678525) ring would appear as a singlet, and the amine (NH₂) protons would also likely produce a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom, including the two carbons of the ethoxy group and the four distinct carbons of the pyrimidine ring.

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule.

For 6-Chloro-2-Ethoxypyrimidin-4-amine (molecular weight 173.60 g/mol ), the electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, showing two peaks at m/z 173 and 175 in an approximate 3:1 ratio, which is characteristic of a compound containing a single chlorine atom. nih.gov Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) or the chlorine atom (-Cl).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum of 6-Chloro-2-Ethoxypyrimidin-4-amine would display characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, typically seen as two bands in the 3200-3500 cm⁻¹ region. bldpharm.com Other significant peaks would include C-H stretching from the ethoxy and aromatic groups, C-O stretching for the ether linkage, C=N and C=C stretching vibrations from the pyrimidine ring, and a C-Cl stretching band in the fingerprint region. bldpharm.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule.

The pyrimidine ring acts as a chromophore. Therefore, the compound is expected to absorb UV radiation. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would likely show one or more absorption maxima (λ-max) characteristic of substituted pyrimidine systems. nih.gov This data is useful for quantitative analysis using HPLC with a UV detector.

Table 1: Predicted Spectroscopic Data for 6-Chloro-2-Ethoxypyrimidin-4-amine

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Ethoxy-CH₃ | Triplet, ~1.3 ppm |

| Ethoxy-CH₂ | Quartet, ~4.4 ppm | |

| Pyrimidine-H | Singlet, ~6.0 ppm | |

| Amine-NH₂ | Broad Singlet, variable shift | |

| ¹³C NMR | Ethoxy-CH₃ | ~14 ppm |

| Ethoxy-CH₂ | ~63 ppm | |

| Pyrimidine Carbons | 4 distinct signals in the ~95-170 ppm range | |

| Mass Spec | Molecular Ion (M⁺) | Isotopic peaks at m/z 173 & 175 (3:1 ratio) |

| IR | N-H Stretch | Two bands, 3200-3500 cm⁻¹ |

| C-O Stretch | Strong band, ~1250 cm⁻¹ | |

| C-Cl Stretch | ~700-800 cm⁻¹ | |

| UV-Vis | λ-max | Absorption maxima expected in the 230-280 nm range |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 6-Chloro-2-Ethoxypyrimidin-4-amine from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the primary method for assessing the purity of non-volatile and thermally sensitive compounds like 6-Chloro-2-Ethoxypyrimidin-4-amine. A typical method development strategy involves:

Column Selection: A reversed-phase column, such as a C18 or C8, is generally the first choice due to the moderate polarity of the analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol) is often employed to ensure good separation of the main peak from any potential impurities. google.com

Detection: A UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy is commonly used for detection and quantification.

Method Validation: The developed method must be validated to ensure it is fit for its intended purpose, as detailed in section 7.4.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Amine Analysis

While HPLC is often preferred, GC can also be used, particularly for identifying volatile impurities or if the analyte is made more volatile through derivatization.

Derivatization: Primary amines can exhibit poor peak shape and thermal instability in GC. Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve volatility and chromatographic performance by converting the polar N-H group to a nonpolar N-Si(CH₃)₃ group. nih.gov

Column and Conditions: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable. The analysis is performed with a temperature program that ramps from a low initial temperature to a higher final temperature to elute all components.

Detection: A Flame Ionization Detector (FID) provides a general response, while a Mass Spectrometer (MS) detector offers definitive identification of separated components based on their mass spectra. eurl-pesticides.eu GC-MS is a powerful tool for identifying and quantifying trace-level volatile impurities. nih.gov

Mass Spectrometry-Based Characterization and Imaging Techniques

Beyond its use as a detector for chromatography, mass spectrometry offers deeper characterization. High-Resolution Mass Spectrometry (HRMS), for instance, can measure the mass of the parent ion with very high accuracy, allowing for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is another powerful technique where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information that can help distinguish between isomers and confirm the connectivity of atoms within the molecule. This is particularly useful in confirming the structure of synthetic intermediates and identifying unknown degradation products or metabolites.

While Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules in tissue sections, it is not typically employed for the routine characterization and analysis of a pure chemical compound like 6-Chloro-2-Ethoxypyrimidin-4-amine itself.

Development and Validation of Analytical Procedures

The development and validation of analytical procedures are critical for ensuring the reliability of data in a regulated environment. Any method used for quality control, such as an HPLC purity assay, must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-Ethoxypyrimidin-4-amine?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a chloro-substituted pyrimidine precursor (e.g., 4,6-dichloropyrimidine) can react with ethoxide under controlled conditions. A patent application (EP 4 374 877 A2) outlines similar steps: reacting 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with ethoxide in a polar aprotic solvent (e.g., DMF) at 60–80°C . Purification often involves HPLC or recrystallization .

- Key Considerations :

- Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency.

- Temperature control minimizes side reactions (e.g., over-alkylation).

Q. How is the compound characterized structurally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 4-chloro-6-methoxypyrimidin-2-amine have been resolved with an R factor of 0.027, revealing bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles critical for stability . Complementary techniques:

- NMR : H and C spectra confirm substitution patterns (e.g., ethoxy vs. methoxy groups).

- Mass Spectrometry : LCMS (m/z 245 [M+H]) validates molecular weight .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 6-Chloro-2-Ethoxypyrimidin-4-amine?

- Methodology :

Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Becke’s exchange-correlation functional ( ) improves accuracy for thermochemical properties (average error: 2.4 kcal/mol) .

Validation : Compare DFT-derived dipole moments with experimental SC-XRD data (e.g., polarity influences solubility) .

- Application : Predict reactivity toward nucleophiles (e.g., amine groups) for drug design.

Q. How can structural variations explain contradictions in reported biological activities?

- Case Study : While some studies report antiviral activity, others emphasize anticancer effects.

- Methodology :

SAR Analysis : Compare substituent effects (e.g., chloro vs. ethoxy groups) using crystallographic data (). For example, ethoxy groups enhance steric bulk, reducing enzyme binding .

Dose-Response Assays : Test cytotoxicity (IC) across cell lines to identify selective activity .

- Resolution : Contradictions may arise from assay conditions (e.g., pH, cell type) or impurity profiles.

Q. What strategies resolve discrepancies in crystallographic data for derivatives?

- Example : Disparities in C-N bond lengths (1.32–1.38 Å) across studies.

- Methodology :

High-Resolution SC-XRD : Re-measure at 100 K (vs. 296 K) to reduce thermal motion artifacts .

Hydrogen Bond Analysis : Use graph-set notation () to assess packing effects on bond lengths .

- Table : Crystallographic Parameters for Selected Derivatives

| Compound | R Factor | C-Cl Bond (Å) | Key Reference |

|---|---|---|---|

| 4-Chloro-6-methoxy | 0.027 | 1.73 | |

| 2-Chloro-6-methyl | 0.057 | 1.71 |

Q. How to optimize reaction conditions for novel derivatives?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst (e.g., Pd/C) to maximize yield. A patent () achieved 75% purity via HPLC by optimizing residence time in flow reactors .

- Kinetic Studies : Monitor intermediates via in-situ IR to identify rate-limiting steps.

Data Contradiction Analysis

Q. Why do computational and experimental solubility values differ?

- Root Cause : DFT models often neglect solvent effects (e.g., entropy of solvation).

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.